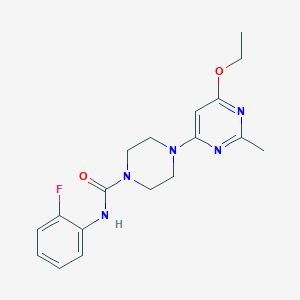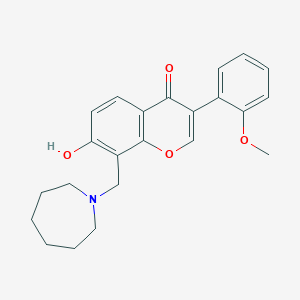
8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of chromen-4-one derivatives often involves strategies such as reductive amination, photoinduced rearrangement, and multicomponent reactions. For example, a related synthesis involved reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol, characterizing the resulting compounds by IR, 1H NMR, 13C NMR, and mass spectroscopy (Mandala et al., 2013). Another approach described the photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones for the synthesis of benzoaryl-5-yl(2-hydroxyphenyl)methanones, offering a novel procedure without the need for transition metals or oxidants (Fan et al., 2017).
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives, including the compound , is characterized by their chromene core, which can adopt various conformations. In one study, a chromen-4-one compound exhibited an envelope conformation for its six-membered carbocyclic ring, with the methoxyphenyl ring orthogonal to the mean plane of the chromene moiety (Inglebert et al., 2014).
Chemical Reactions and Properties
Chromen-4-one derivatives undergo a variety of chemical reactions, including photo-reorganization and Claisen rearrangement. For instance, photo-reorganization of certain chromen-4-ones in methanol under UV light led to the formation of angular pentacyclic compounds, highlighting the photochemical activity of these molecules (Dalai et al., 2017). Another example is the synthesis strategy involving Claisen rearrangement and ring-closing metathesis to produce benzofurans, 2H-chromenes, and benzoxepines, demonstrating the versatility of chromen-4-one derivatives in organic synthesis (Kotha & Solanke, 2022).
Physical Properties Analysis
The physical properties of chromen-4-one derivatives are influenced by their molecular structure, including solubility, melting point, and crystal structure. The crystal structure of one derivative revealed an envelope conformation for the chromene moiety, with significant implications for its reactivity and interaction with biological targets (Inglebert et al., 2014).
Chemical Properties Analysis
The chemical properties of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one and related compounds are characterized by their reactivity towards various chemical reagents, their ability to undergo photochemical transformations, and their potential as intermediates in organic synthesis. The photochemical and synthetic versatility of these compounds, as shown through various synthetic approaches and reactions, underscores their significance in chemical research (Dalai et al., 2017); (Kotha & Solanke, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-27-21-9-5-4-8-16(21)19-15-28-23-17(22(19)26)10-11-20(25)18(23)14-24-12-6-2-3-7-13-24/h4-5,8-11,15,25H,2-3,6-7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWXICBOEDLFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3CN4CCCCCC4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

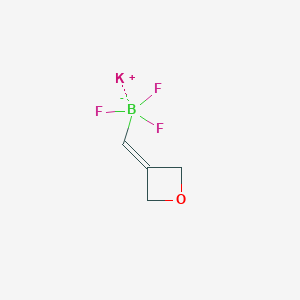
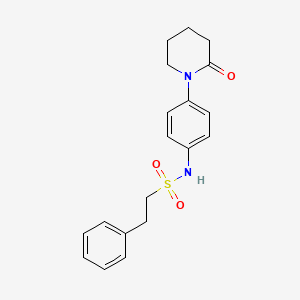
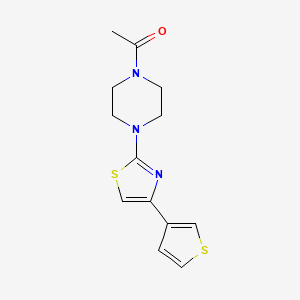
![2-methoxy-5-(N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2491194.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine](/img/structure/B2491195.png)
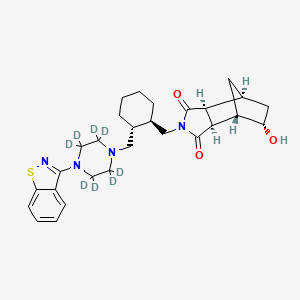
![2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2491197.png)
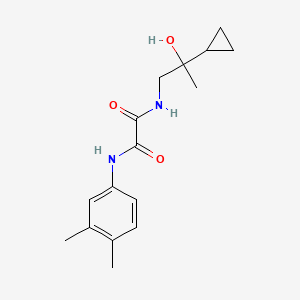
![N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide](/img/structure/B2491200.png)
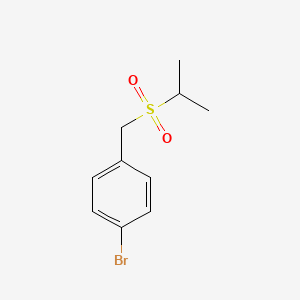
![3-(4-(tert-butyl)phenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2491204.png)
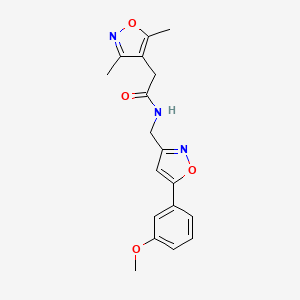
![1-(3-(1H-imidazol-1-yl)propyl)-2-imino-8-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2491208.png)
